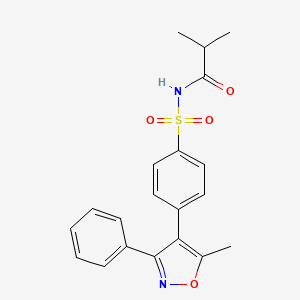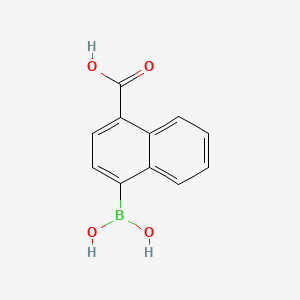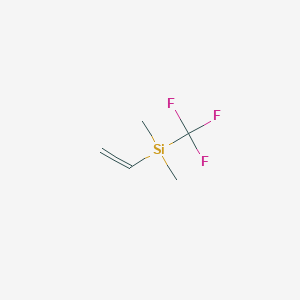
Vinyl(trifluoromethyl)dimethylsilane
Übersicht
Beschreibung
- Vinyl(trifluoromethyl)dimethylsilane is a chemical compound with the molecular formula C<sub>5</sub>H<sub>9</sub>F<sub>3</sub>Si . It belongs to the organosilane family.
- It is a liquid substance and is used as a chemical intermediate in research.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, typically involving trifluoromethyl groups , vinyl groups , and silicon .
Molecular Structure Analysis
- The molecule has a vinyl group (C=C) attached directly to a trifluoromethyl group (CF<sub>3</sub>) and a dimethylsilane group (Si(CH<sub>3</sub>)<sub>2</sub>).
Chemical Reactions Analysis
- Vinyl(trifluoromethyl)dimethylsilane can undergo various reactions, including hydrosilylation and silylation .
- It can serve as a precursor for the synthesis of nitrogen-containing heterocycles.
Physical And Chemical Properties Analysis
- Boiling point : 80°C
- Density : 0.978 g/cm³
- Refractive index : 1.3549
- Flash point : >23°C
- Hydrolytic Sensitivity : Low reactivity with aqueous systems
Wissenschaftliche Forschungsanwendungen
Elastomeric Networks and Surface Modification
Vinyl(trifluoromethyl)dimethylsilane, though not directly mentioned, finds relevance in the broader context of silane chemistry, particularly in the development of elastomeric networks and surface modification techniques. For instance, elastomeric networks cross-linked by silica or titania fillers have been investigated, emphasizing the role of silane-terminated polymers in creating stable network structures with enhanced mechanical properties (Sur & Mark, 1985). Additionally, transition-metal-catalyzed immobilization of organic functional groups onto solid supports through vinylsilane coupling reactions demonstrates the utility of vinylsilanes in covalently bonding functional molecules to surfaces, thereby modifying their chemical and physical properties (Park & Jun, 2010).
Polymerization and Copolymerization
The polymerization and copolymerization of vinyl and aryl triflates have been explored due to their facile preparation and versatility in synthetic transformations. These compounds undergo cross-coupling reactions and addition reactions, demonstrating their utility in the synthesis of complex organic molecules and materials (Ritter, 1993). Specifically, the synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers highlight the impact of trifluoromethyl groups in improving the materials' dielectric and electromechanical properties (Dascalu et al., 2015).
Electroactive Materials and Electrostriction
Research on electroactive materials, such as the study on giant electrostriction and relaxor ferroelectric behavior in electron-irradiated poly(vinylidene fluoride-trifluoroethylene) copolymer, showcases the potential of fluorinated polymers in developing high-performance electroactive materials (Zhang, Bharti, & Zhao, 1998). These materials exhibit significant strain responses under external fields, attributable to the unique properties imparted by fluorinated groups.
Degradable Polymers for Biomedical Applications
The development of degradable vinyl polymers for biomedical applications is a critical area of research, addressing the need for materials that can safely degrade within the body. The design and synthesis of degradable polymers open new avenues for their use in medical implants, drug delivery systems, and tissue engineering (Delplace & Nicolas, 2015).
Safety And Hazards
- Highly flammable liquid and vapor.
- Follow safety precautions when handling this substance.
Zukünftige Richtungen
- Research on its applications in organic synthesis and potential catalytic properties.
- Exploration of alternative silane surrogates for safer reactions.
Remember that safety precautions should always be followed when handling any chemical compound. For further details, consult relevant scientific literature12.
Eigenschaften
IUPAC Name |
ethenyl-dimethyl-(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHXDQAWOUGAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632562 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl(trifluoromethyl)dimethylsilane | |
CAS RN |
211985-86-3 | |
| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



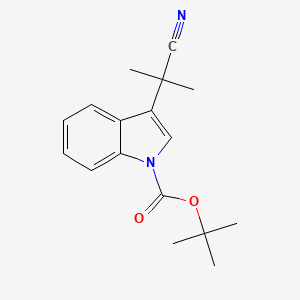
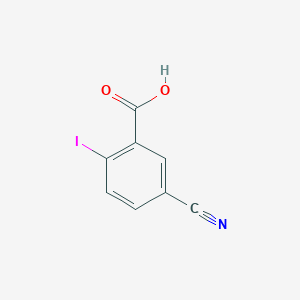
![2-Mercaptobenzo[d]thiazole-6-carbonitrile](/img/structure/B1592704.png)
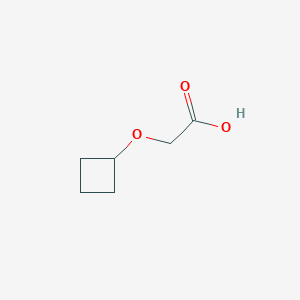
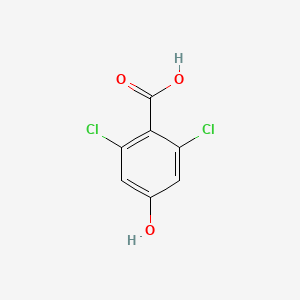
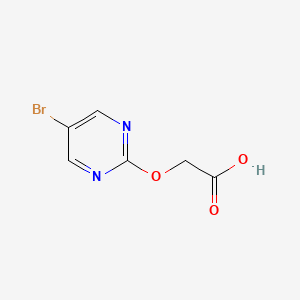
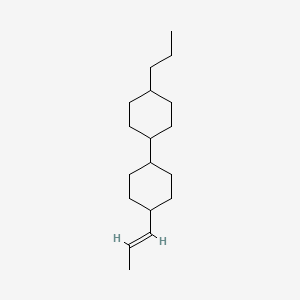

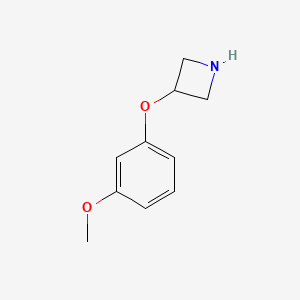
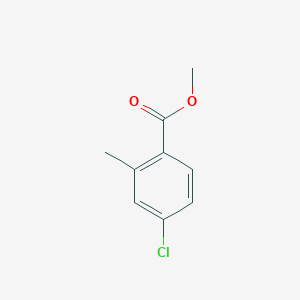
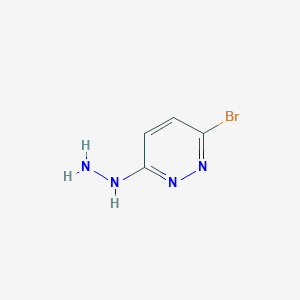
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
